5-(((5-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid

Description

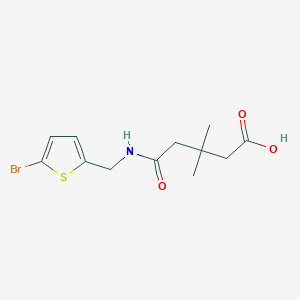

This compound features a bromothiophene moiety linked via a methylamino group to a 3,3-dimethyl-5-oxopentanoic acid backbone.

Properties

Molecular Formula |

C12H16BrNO3S |

|---|---|

Molecular Weight |

334.23 g/mol |

IUPAC Name |

5-[(5-bromothiophen-2-yl)methylamino]-3,3-dimethyl-5-oxopentanoic acid |

InChI |

InChI=1S/C12H16BrNO3S/c1-12(2,6-11(16)17)5-10(15)14-7-8-3-4-9(13)18-8/h3-4H,5-7H2,1-2H3,(H,14,15)(H,16,17) |

InChI Key |

IGGUCFMBTOLOGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(=O)NCC1=CC=C(S1)Br)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(((5-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiophene-based materials and pharmaceuticals .

Biology: In biological research, thiophene derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds .

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of inflammatory diseases and cancer .

Industry: In industrial applications, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of 5-(((5-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiophene ring play crucial roles in binding to these targets, leading to the compound’s biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Modifications in Analogs

Key structural variations among analogs include:

- Aromatic Rings: Thiophene (target compound) vs. phenyl (e.g., 5-(3-bromo-4-methylphenyl)-3,3-dimethyl-5-oxopentanoic acid, ) or pyridine (e.g., 5-((3-formylpyridin-4-yl)amino)-5-oxopentanoic acid, ).

- Substituents: Bromine (target) vs. chlorine (5-(3-chloro-4-methylanilino)-3,3-dimethyl-5-oxopentanoic acid, ), methoxy (5-((4-methoxyphenyl)amino)-3,3-dimethyl-5-oxopentanoic acid, ), or trifluoromethyl (compound 6, ).

- Backbone Modifications: Presence or absence of dimethyl groups (e.g., 5-((2-formylphenyl)amino)-5-oxopentanoic acid lacks dimethyl groups, ) or chain length (e.g., 5-oxovaleric acid in vs. pentanoic acid in the target).

Physicochemical Properties

*Estimated based on similar compounds.

Key Observations:

- Lipophilicity : Chlorine substituents (XLogP3 = 3.3, ) reduce lipophilicity compared to bromine (higher atomic weight).

- Purity and Yield: Analogs synthesized via procedure A () show variable purity (47–95%), suggesting synthetic challenges.

- Thermal Stability: Melting points for analogs range widely (e.g., 149–184°C for aminocoumarin derivatives, ), influenced by aromatic stacking and hydrogen bonding.

Biological Activity

5-(((5-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromothiophene moiety, which is known for its ability to interact with various biological targets. The presence of the amino and oxopentanoic acid groups suggests potential for diverse biological interactions.

Antimicrobial Activity

Research indicates that compounds with thiophene structures often exhibit antimicrobial properties. For instance, derivatives of thiophene have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of the bromine atom may enhance this activity by increasing lipophilicity or modifying electron density on the thiophene ring, facilitating better interaction with microbial membranes.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Bromothiophen Derivative | S. aureus | 8 µg/mL |

| 5-Bromothiophen Derivative | E. coli | 16 µg/mL |

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Compounds similar to this one have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in cellular models. This effect is crucial for developing treatments for chronic inflammatory diseases.

The biological activity of this compound likely involves:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Receptor Modulation : It may interact with receptors involved in pain and inflammation, modulating their activity.

Study on Antimicrobial Activity

A study investigated the antimicrobial effects of various bromothiophene derivatives, including the target compound. Results indicated significant inhibition against both gram-positive and gram-negative bacteria, supporting the hypothesis that the bromothiophene moiety contributes to enhanced antimicrobial properties.

Study on Anti-inflammatory Effects

In vitro studies using RAW 264.7 macrophages demonstrated that treatment with the compound resulted in reduced levels of pro-inflammatory cytokines following lipopolysaccharide (LPS) stimulation. This suggests a potential application in treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.